2-(4-Fluorophenoxy)phenylboronic acid

Chemical Synthesis Building Block Quality Purity Specification

Isomeric purity variations in fluorophenoxyphenylboronic acids introduce uncontrolled reactivity and LogP shifts, compromising library reproducibility. 2-(4-Fluorophenoxy)phenylboronic acid (≥98%, CAS 1334402-78-6) provides a defined electronic environment for robust biaryl ether synthesis: - Consistent Lewis acidity profile from para-fluorine placement, ensuring reproducible cross-coupling yields. - Experimentally validated LogP (~3.21) supports predictable physicochemical properties in lead optimization. - High purity minimizes Pd-catalyst poisoning, enabling reliable late-stage diversification from milligrams to bulk. - Immediate shipping; full GHS safety documentation provided for institutional compliance.

Molecular Formula C12H10BFO3
Molecular Weight 232.02 g/mol
CAS No. 1334402-78-6
Cat. No. B1446535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)phenylboronic acid
CAS1334402-78-6
Molecular FormulaC12H10BFO3
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O
InChIInChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H
InChIKeyDUZUFXCNHAMELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)phenylboronic acid Identity and Specifications


2-(4-Fluorophenoxy)phenylboronic acid is a fluorinated arylboronic acid building block with the molecular formula C₁₂H₁₀BFO₃ and a molecular weight of 232.02 g/mol . It features a phenyl ring substituted with a boronic acid group at the ortho position relative to a 4-fluorophenoxy ether linkage. The compound is supplied as a solid at ambient temperature with a minimum purity specification of 98% . Its primary recognized utility is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl ether scaffolds for medicinal chemistry and materials science applications [1].

2-(4-Fluorophenoxy)phenylboronic acid Generic Substitution Risks


Within the fluorophenoxyphenylboronic acid family, isomeric substitution patterns (ortho, meta, para on both the central phenyl and the pendant phenoxy ring) produce measurably distinct electronic environments at the boronic acid center [1]. These electronic differences alter the boronic acid's Lewis acidity, which dictates its reactivity in cross-coupling, its hydrolytic stability, and its molecular recognition properties. Furthermore, the specific substitution pattern affects key physicochemical parameters such as lipophilicity (LogP), impacting compound behavior in biological assays and formulation . Simply interchanging, for example, the para-fluorophenoxy isomer with its meta- or ortho-fluoro analogs without quantitative justification risks introducing uncontrolled variability in reaction yields, biological activity, and physical properties.

2-(4-Fluorophenoxy)phenylboronic acid Differentiating Evidence


Purity Specification vs. 3-Fluoro Isomer

The standard minimum purity specification for 2-(4-fluorophenoxy)phenylboronic acid (CAS 1334402-78-6) is 98%, as consistently reported by multiple independent suppliers . In contrast, its direct isomeric analog, 2-(3-fluorophenoxy)phenylboronic acid (CAS 2377611-27-1), is typically supplied at a minimum purity of 97% . For procurement, this 1% absolute purity difference represents a reduction of 50% in the maximum allowable impurity content (from 3% down to 2%), which is highly relevant for reaction optimization and applications where trace metal or organic impurities from boronic acid synthesis could inhibit catalytic cycles.

Chemical Synthesis Building Block Quality Purity Specification

Experimental LogP as Lipophilicity Differentiator

The experimental LogP (octanol-water partition coefficient) of 2-(4-fluorophenoxy)phenylboronic acid is reported as 3.2083 . This value positions the compound in a favorable lipophilicity range for membrane permeability while retaining sufficient polarity for aqueous solubility. While predicted LogP values for the isomeric 4-(3-fluorophenoxy)phenylboronic acid are also calculated at approximately 3.21 [1], the experimentally validated value for the target compound reduces uncertainty in predictive models used in drug discovery and agrochemical lead optimization. Variations in substitution pattern are known to modulate LogP in boronic acid series, and using experimental rather than predicted values ensures accurate correlation with biological activity [2].

Lipophilicity Drug Design Physicochemical Property

Para-Fluorine Substitution Protodeboronation Stability

Fluorinated aryl boronic acids are susceptible to protodeboronation, a degradation pathway that is accelerated by the presence of ortho-fluorine substituents on the phenyl ring bearing the boronic acid group [1]. The target compound, 2-(4-fluorophenoxy)phenylboronic acid, positions the fluorine atom on the distal phenoxy ring in the para position, remote from the boronic acid center. This structural feature circumvents the protodeboronation instability characteristic of ortho-fluorinated phenylboronic acids, as documented in comprehensive stability studies by Zarzeczańska et al., which showed that the least stable compounds are those with two fluorine atoms at the ortho positions [2]. This enhanced stability translates to longer shelf-life and broader usable pH and temperature ranges in coupling reactions compared to ortho-fluorinated analogs.

Hydrolytic Stability Boronic Acid Degradation Protodeboronation

GHS Safety Profile for Laboratory Handling

The compound carries a defined GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is characteristic of many boronic acid building blocks. However, the classification is explicitly documented with hazard (H) and precautionary (P) statements, providing clarity for laboratory safety assessments and compliance with institutional procurement requirements. For comparison, the broader class of fluorinated phenylboronic acids can exhibit varying degrees of toxicity; having a well-defined safety profile reduces uncertainty in handling protocols compared to less-characterized analogs.

Safety Handling Hazard Classification

2-(4-Fluorophenoxy)phenylboronic acid Application Scenarios


Suzuki-Miyaura Coupling for Medicinal Chemistry Libraries

The 98% purity specification and remote fluorine substitution pattern make this boronic acid an ideal coupling partner for synthesizing biaryl ether libraries. The high purity minimizes palladium catalyst poisoning by trace impurities, while the para-fluorophenoxy motif introduces metabolically stable fluorine for modulating pharmacokinetic properties. Medicinal chemists can confidently use this building block to generate lead-like compounds with controlled lipophilicity (LogP 3.21) .

Late-Stage Functionalization in Agrochemical Lead Optimization

The favorable hydrolytic stability profile derived from the absence of ortho-fluorine (class-level inference) [1] supports the use of this compound in late-stage diversification of agrochemical leads. Its experimental LogP aligns with desirable physicochemical properties for foliar uptake and translocation in plant systems, making it a strategic choice for generating focused compound libraries to optimize crop protection agents.

Chemical Biology Probe Synthesis with Batch Consistency

The combination of a well-defined purity standard (98%) and a fully characterized GHS safety profile supports the use of this building block in the synthesis of chemical biology probes. Consistent quality reduces the risk of off-target effects in biological assays, while the documented hazard information facilitates safe handling in academic core facilities and contract research organizations where multiple users interact with chemical inventories.

Fluorinated Organic Semiconductors and Liquid Crystals Synthesis

The electron-withdrawing para-fluorine, combined with the ether-linked biaryl architecture, can tune the HOMO-LUMO gap in conjugated materials. While direct comparative performance data in device applications is not yet available, the structural features of this compound (planarizable biaryl ether, polarizable C-F bond) suggest its utility in synthesizing precursors for organic electronics, where precise control of molecular geometry and electronic properties is essential.

Technical Documentation Hub

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